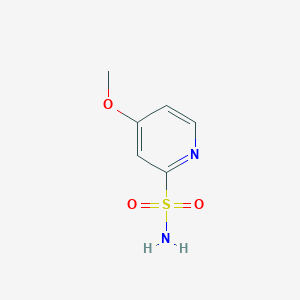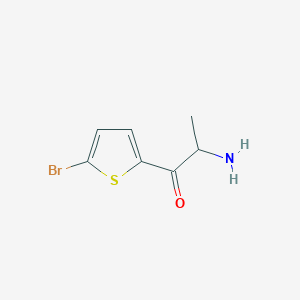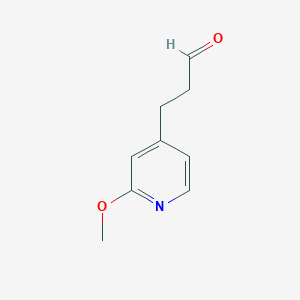
4-Methoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-2-sulfonamide typically involves the sulfonation of 4-methoxypyridine followed by the introduction of the sulfonamide group. One common method is as follows:
Sulfonation: 4-Methoxypyridine is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Amination: The resulting 4-methoxypyridine-2-sulfonyl chloride is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Hydroxypyridine-2-sulfonamide.
Reduction: 4-Methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making it useful in antimicrobial and anticancer applications.
Comparison with Similar Compounds
4-Methoxypyridine: Lacks the sulfonamide group, making it less reactive in certain biochemical assays.
2-Methoxypyridine-4-sulfonamide: Has the same functional groups but in different positions, leading to different reactivity and applications.
4-Hydroxypyridine-2-sulfonamide: An oxidation product with different chemical properties.
Uniqueness: 4-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit folate synthesis enzymes makes it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI Key |
IEIRIWCVKKWLMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)





